molecular formula C9H13ClN2O3S B13290941 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride

Cat. No.: B13290941
M. Wt: 264.73 g/mol
InChI Key: DOYUIEDWZMTKOL-UHFFFAOYSA-N
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Description

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride is a thiazole-based compound of significant interest in medicinal chemistry and preclinical research. Nitrogen-containing heterocycles like the 1,3-thiazole core are crucial in modern drug development, found in approximately 75% of all FDA-approved small-molecule drugs due to their versatile biological activity . This compound serves as a key chemical building block for investigating new therapeutic agents. Recent scientific investigations into structurally related thiazole derivatives have revealed promising multifunctional biological profiles. These analogs are being studied primarily for their potential as dual EGFR/VEGFR-2 inhibitors . Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are receptor tyrosine kinases that play transformative roles in cancer progression; EGFR drives tumor cell proliferation, while VEGFR-2 regulates angiogenesis, which is essential for solid tumor growth and metastasis . The concurrent inhibition of both EGFR and VEGFR-2 has emerged as an effective strategy in cancer therapeutic research, potentially producing a synergistic effect to halt tumor advancement . Furthermore, thiazole compounds are also explored for their antibacterial properties , specifically as inhibitors of the bacterial enzyme DNA gyrase . DNA gyrase is a topoisomerase II enzyme critical for DNA replication in bacteria, making it a validated target for antibacterial drug discovery . The compound also provides a platform for researching antioxidant activity , with related structures demonstrating significant radical scavenging capabilities in experimental models . This multifaceted research value makes this compound a valuable scaffold for scientists developing novel multi-targeting agents in oncology, infectious disease, and oxidative stress research.

Properties

Molecular Formula

C9H13ClN2O3S

Molecular Weight

264.73 g/mol

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3S.ClH/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14;/h3-4H2,1-2H3,(H,13,14)(H,10,11,12);1H

InChI Key

DOYUIEDWZMTKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)O)C.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .

Scientific Research Applications

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride and related compounds:

Compound Core Structure Key Substituents Applications Key References
This compound Thiazole + carbamoylpropanoic acid Dimethyl-thiazole, HCl counterion Pharmaceutical research (bioactivity)
3-[4-(Coumarins-3-yl)-1,3-thiazol-2-yl carbamoyl]propanoic acid amides Thiazole + coumarin + carbamoylpropanoic acid Coumarin substituent, variable amides Antimicrobial, fluorescence probes
Boc-1Aa-linker (14) Macrocyclic peptide + carbamoyl linker Boc-protected amino groups, complex macrocycle Targeted drug delivery, enzyme inhibition
Cyclanilide Cyclopropane + carbamoyl group 2,4-Dichlorophenyl, cyclopropane Plant growth regulator (pesticide)
2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride Thiazole + amino acid backbone Methyl-thiazole, amino-propanoic acid Biochemical research, ligand synthesis

Key Insights :

Thiazole Derivatives: The target compound shares structural homology with 3-[4-(coumarins-3-yl)-1,3-thiazol-2-yl carbamoyl]propanoic acid amides (Zhuravel et al., 2005), where the coumarin substituent enhances fluorescence and antimicrobial activity. In contrast, the dimethyl-thiazole group in the target compound likely reduces π-stacking interactions, altering solubility and receptor binding . Compared to 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride, the target lacks an amino linkage but retains the thiazole-propanoic acid framework. This difference may influence acidity (pKa ~2.5 for the hydrochloride vs. ~3.8 for the amino derivative) and cellular uptake .

Carbamoylpropanoic Acid Backbone: The carbamoyl group distinguishes the target from cyclanilide, a cyclopropane-based pesticide.

Pharmaceutical vs. Agricultural Applications :

  • Boc-1Aa-linker (14) exemplifies a highly specialized macrocyclic derivative with a carbamoyl linker for drug delivery. Its complexity contrasts with the simpler thiazole-carbamoyl design of the target compound, which is more amenable to high-throughput synthesis .

Biological Activity

3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data from various studies, including case studies and research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula: C9H12N2O3S
  • Molecular Weight: 228.27 g/mol
  • CAS Number: 1268330-74-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests have shown its efficacy against various Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .

Overview

The anticancer potential of this compound has been evaluated in several studies. Notably, its effects on human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) have been documented.

Research Findings

  • Cell Viability Assays : In a study assessing the viability of Caco-2 cells treated with the compound at 100 µM for 24 hours, a significant reduction in cell viability (39.8%) was observed compared to untreated controls (p < 0.001). Conversely, A549 cells showed less sensitivity to the treatment .
  • Structure-Activity Relationship : Variations in the thiazole structure significantly influenced anticancer activity. For instance, compounds with additional methyl or phenyl substitutions demonstrated enhanced activity against Caco-2 cells while showing minimal effects on A549 cells .

Data Summary Table

Study ReferenceCell LineConcentration (µM)Viability Reduction (%)p-value
Caco-210039.8<0.001
A549100Not significant-

Case Study 1: Anticancer Efficacy in Caco-2 Cells

In a controlled experiment, researchers treated Caco-2 cells with varying concentrations of the compound to determine dose-dependent effects. Results indicated that higher concentrations led to increased cytotoxicity, suggesting a potential therapeutic window for colorectal cancer treatment.

Case Study 2: Comparative Analysis with Standard Treatments

In comparative studies against standard chemotherapeutics like cisplatin, the compound exhibited selective cytotoxicity towards Caco-2 cells while sparing normal epithelial cells, indicating a promising avenue for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-[(dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride, and how is structural confirmation achieved?

  • Synthesis : A common method involves reacting thiazole derivatives with β-alanine precursors under reflux conditions. For example, thiazole-2-amine derivatives can be condensed with chloroacetaldehyde in aqueous sodium carbonate, followed by acidification to form the hydrochloride salt .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., triplets at 2.62 ppm for CH₂CO and 4.11 ppm for NCH₂ in related compounds) and carbon backbone confirmation .
  • Elemental Analysis : Validates purity (e.g., C, H, N, S, Cl within ±0.4% of theoretical values) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers ensure compound purity and stability during storage?

  • Purity : Recrystallization from methanol or ethanol removes impurities, while HPLC with UV detection monitors residual solvents .
  • Stability : Hydrochloride salts enhance aqueous solubility and shelf life. Storage at 4°C in desiccators minimizes hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation in thiazole-based syntheses?

  • Catalyst Selection : Sodium acetate or carbonate buffers improve nucleophilic substitution efficiency in aqueous media .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the carbamoyl group) .
  • Byproduct Analysis : LC-MS identifies impurities like 5,5-dibromo derivatives from bromination side reactions, which require column chromatography for removal .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?

  • Functional Group Modifications : Introducing substituents (e.g., 4-fluorophenyl or cinnamoyl groups) alters electron density and steric effects, impacting enzyme inhibition. SAR is assessed via enzyme kinetics (e.g., IC₅₀ values for protease inhibition) .
  • Computational Modeling : DFT calculations predict binding affinities to biological targets (e.g., SARS-CoV-2 PLpro), validated by crystallography .

Q. How do researchers resolve contradictions in bioassay data across studies?

  • Assay Standardization : Use positive controls (e.g., known protease inhibitors) and replicate experiments in triplicate to account for variability .
  • Solubility Adjustments : DMSO stock solutions are diluted to <1% in buffer to avoid cytotoxicity artifacts .

Methodological Challenges and Solutions

Q. What techniques are critical for analyzing degradation pathways under physiological conditions?

  • Accelerated Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) for 48 hours, followed by LC-MS to identify hydrolysis products (e.g., free propanoic acid derivatives) .
  • pH-Dependent Stability : Acidic conditions (pH <3) stabilize the hydrochloride salt, while alkaline conditions (pH >8) promote carbamoyl cleavage .

Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) to enable metabolic tracing?

  • Isotope Incorporation : Use ¹³C-labeled chloroacetaldehyde or sodium acetate in the condensation step, confirmed by NMR isotope shifts .
  • Applications : Track cellular uptake via scintillation counting or MALDI-TOF imaging in in vitro models .

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